molecular formula C16H17NO B3273767 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 594815-03-9

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B3273767
CAS No.: 594815-03-9
M. Wt: 239.31 g/mol
InChI Key: PQJTWWGKJGHETJ-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 7th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol can be synthesized through various methods. One common approach involves the reaction of 1-benzyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 7th position. Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or aldehydes, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting neural activity .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.

    1-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl carbamate: Contains a carbamate group instead of a hydroxyl group.

Uniqueness

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables diverse chemical modifications.

Properties

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJTWWGKJGHETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,2,3,4-tetrahydro-quinolin-7-ol (200 mg, 1.34 mmol) from step 1 in anhydrous N,N-dimethyl-formamide (5 mL) was added bromomethyl-benzene (229 mg, 1.34 mmol), and potassium carbonate (556 mg, 4.02 mmol). The reaction mixture was stirred at 60° C. overnight. Added some water to the reaction mixture and extracted it with methylene chloride several times. The organic layer was combined, dried over magnesium sulfate, and filtrated. The solution was evaporated under vacuum. The crude residue was purified by MPLC (biotage) to afford 297 mg (93%) of the title compound. 1H-NMR (CDCl3) δ 7.35-7.20 (m, 5H), 6.81 (d, J=8.1 Hz, 1H), 6.05 (dd, J=7.8 Hz, 2.2 Hz, 1H), 5.98 (d, 2.5 Hz, 1H), 4.53 (bs, 1H), 4.44 (s, 2H), 3.34 (t, J=5.0Hz, 2H), 2.73 (t, J=5.8Hz, 2H) 1.98 (m, 2H); MS LC-MS (MH+=240.1), LC MS RT: 3.08 min.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
556 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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